molecular formula C18H25N3O B6085009 [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol

[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol

Katalognummer B6085009
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: FXPUXOKQFBNBQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol, also known as Ro 15-4513, is a chemical compound that has been widely used in scientific research for its unique properties and applications.

Wirkmechanismus

[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 binds selectively to the benzodiazepine site on the GABA-A receptor, which is a subtype of the GABA receptor. This binding results in the inhibition of the effects of benzodiazepines, which are allosteric modulators of the GABA-A receptor. [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 has been shown to block the effects of benzodiazepines on the GABA-A receptor, resulting in the reversal of their sedative and anxiolytic effects.
Biochemical and Physiological Effects:
[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 has been shown to have a number of biochemical and physiological effects, including the inhibition of the effects of benzodiazepines on the GABA-A receptor, the reversal of benzodiazepine-induced sedation and anxiolysis, and the induction of convulsions in some animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 in lab experiments is its ability to selectively block the effects of benzodiazepines on the GABA-A receptor. This allows researchers to study the role of the benzodiazepine site in the effects of alcohol and other drugs on the GABA-A receptor. However, one limitation of using [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 is its potential to induce convulsions in some animal models, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 in scientific research. One potential direction is the study of the role of the benzodiazepine site in the effects of other drugs on the GABA-A receptor, such as opioids and cannabinoids. Another potential direction is the development of new compounds that selectively bind to the benzodiazepine site on the GABA-A receptor, which could have therapeutic applications in the treatment of anxiety and other disorders. Additionally, further research is needed to understand the mechanisms underlying the convulsant effects of [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 and to develop strategies to mitigate these effects.

Synthesemethoden

The synthesis of [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 involves the reaction of 4-(chloromethyl)imidazole with 1-(3-hydroxyphenyl)-3-(2-phenylethyl)piperidine in the presence of sodium hydride. The resulting product is then reduced with lithium aluminum hydride to yield [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513.

Wissenschaftliche Forschungsanwendungen

[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 has been used extensively in scientific research for its ability to selectively bind to the benzodiazepine site on the GABA-A receptor. This binding results in the inhibition of the effects of benzodiazepines, which are commonly used as sedatives and anxiolytics. [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 has been used to study the role of the benzodiazepine site in the effects of alcohol and other drugs on the GABA-A receptor.

Eigenschaften

IUPAC Name

[1-(1H-imidazol-5-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c22-14-18(9-7-16-5-2-1-3-6-16)8-4-10-21(13-18)12-17-11-19-15-20-17/h1-3,5-6,11,15,22H,4,7-10,12-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPUXOKQFBNBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CN2)(CCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1H-imidazol-5-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.